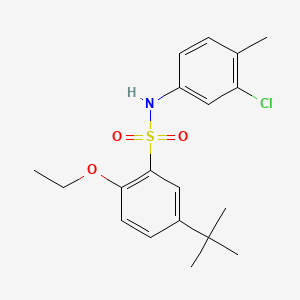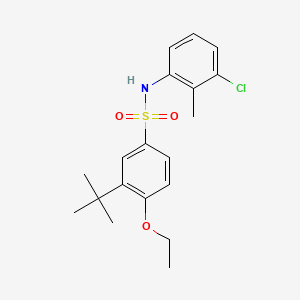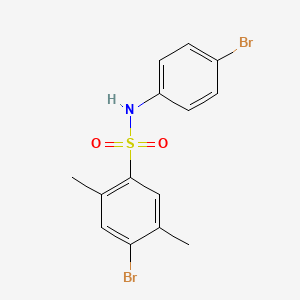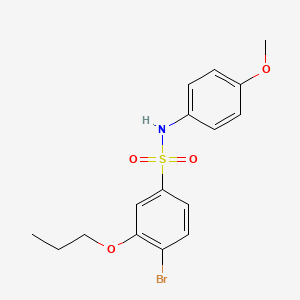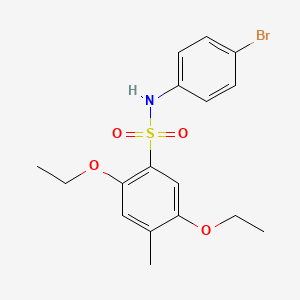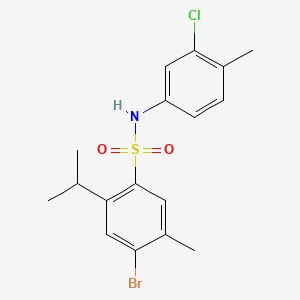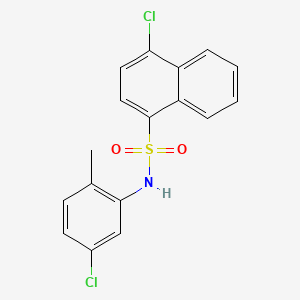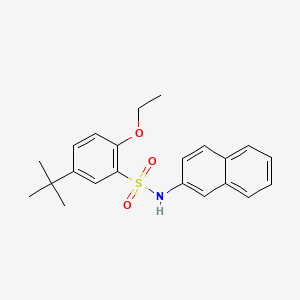
4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate is a chemical compound that is widely used in scientific research for its unique properties. This compound is synthesized using specific methods and has a mechanism of action that is of great interest to researchers. In
Mecanismo De Acción
4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate inhibits the activity of PTPs by binding to a specific site on the enzyme. This binding results in a conformational change in the enzyme that prevents it from carrying out its normal function. The specificity of 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate for PTPs makes it a valuable tool for studying the role of these enzymes in cellular processes.
Biochemical and Physiological Effects:
The inhibition of PTP activity by 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve insulin sensitivity in animal models of diabetes. These effects are thought to be due to the inhibition of specific PTPs that are involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate in lab experiments is its specificity for PTPs. This allows researchers to selectively study the role of these enzymes in cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions. This can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are many future directions for research on 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate. One direction is the development of more potent and selective inhibitors of specific PTPs. Another direction is the study of the role of PTPs in various diseases and the development of therapies that target these enzymes. Additionally, the use of 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate in combination with other inhibitors or therapies may lead to more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-tert-butylphenol in the presence of a base such as triethylamine. The reaction takes place at a temperature of around 0-5°C and is carried out in an organic solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate.
Aplicaciones Científicas De Investigación
4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate is widely used in scientific research for its ability to selectively inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that are involved in the regulation of various cellular processes such as cell growth, differentiation, and migration. Dysregulation of PTP activity has been linked to various diseases such as cancer, diabetes, and autoimmune disorders. Therefore, the development of inhibitors that selectively target PTPs has been of great interest to researchers.
Propiedades
IUPAC Name |
(4-tert-butylphenyl) 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3S/c1-13-6-11-17(12-14(13)2)22(19,20)21-16-9-7-15(8-10-16)18(3,4)5/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLNORHJUODLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



